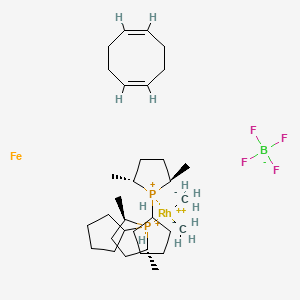
1,1'-Bis((2S,5S)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,1’-Bis((2S,5S)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate” is a chiral catalyst . It is a solid substance with an empirical formula of C38H60BF4FeP2Rh and a molecular weight of 824.39 . Its optical activity is [α]20/D −247°, c = 0.1 in methylene chloride .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, as indicated by its empirical formula and SMILES string . It contains several different types of atoms, including carbon ©, hydrogen (H), boron (B), fluorine (F), iron (Fe), phosphorus (P), and rhodium (Rh). The presence of both ferrocene and rhodium in the structure suggests that this compound may have interesting electronic properties.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 235-238 °C . As mentioned earlier, it has optical activity, which means it can rotate the plane of polarized light .Aplicaciones Científicas De Investigación
Novel Technetium Complexes for Myocardial Imaging
Research on novel technetium complexes, including those with structural similarities to ferrocene derivatives, has shown potential applications in myocardial perfusion imaging. These complexes, incorporating ether analogs of phosphine ligands, have been evaluated for their imaging properties in animal models, demonstrating improved myocardial imaging characteristics. This suggests that related ferrocene compounds could be explored for diagnostic imaging applications, particularly in cardiac studies (Lisic et al., 1999).
Antiprotozoal Activity of Ferrocene Derivatives
Ferrocene compounds have been investigated for their antiprotozoal activity. Studies on substituted ferrocenes, such as acetylferrocene and ethylferrocene, have shown significant activity against protozoal infections in animal models. This indicates the potential of ferrocene derivatives in developing new antiprotozoal medications, highlighting their importance in pharmaceutical research (Leung et al., 1987).
Antitumor Properties of Metallocene Derivatives
Metallocene derivatives, including those related to ferrocene, have been explored for their antitumor activities. Studies on rhenocene and rhodium(I) complexes have shown promising antitumor effects in various cancer models, including mammary carcinoma and neuroinflammation models. These findings suggest the potential therapeutic applications of ferrocene derivatives in oncology, providing a basis for further research into their mechanism of action and efficacy in cancer treatment (Köpf-Maier & Klapötke, 2004).
Anti-inflammatory Properties
Rhodium(I) complexes, structurally related to ferrocene derivatives, have been studied for their anti-inflammatory properties using models such as carrageenin-induced paw edema. These studies have shown that such complexes can effectively reduce inflammation, suggesting potential applications of ferrocene derivatives in developing anti-inflammatory agents (Sava et al., 1989).
Hepatoprotective Effects
Research on metal complexes, including those with ferrocene-like structures, has identified compounds with significant hepatoprotective activity. These studies offer insights into the potential use of ferrocene derivatives in protecting against liver damage and treating liver diseases, contributing to the development of new therapeutic agents (Akhmetova et al., 2018).
Propiedades
IUPAC Name |
carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholan-1-ium;iron;rhodium(2+);tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H21P.C8H12.2CH3.BF4.Fe.Rh/c2*1-9-7-8-10(2)12(9)11-5-3-4-6-11;1-2-4-6-8-7-5-3-1;;;2-1(3,4)5;;/h2*9-11H,3-8H2,1-2H3;1-2,7-8H,3-6H2;2*1H3;;;/q;;;3*-1;;+2/p+2/b;;2-1-,8-7-;;;;;/t2*9-,10-;;;;;;/m11....../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWVYKPJDRSULA-JWMOEWQUSA-P |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[CH3-].[CH3-].CC1CCC([PH+]1C2CCCC2)C.CC1CCC([PH+]1C2CCCC2)C.C1CC=CCCC=C1.[Fe].[Rh+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.[CH3-].[CH3-].C[C@H]1[PH+]([C@@H](CC1)C)C2CCCC2.C[C@H]1[PH+]([C@@H](CC1)C)C2CCCC2.C1/C=C\CC/C=C\C1.[Fe].[Rh+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62BF4FeP2Rh+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

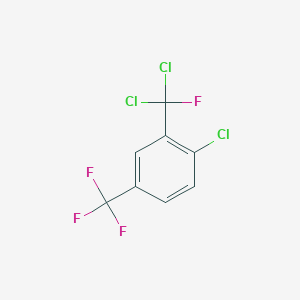
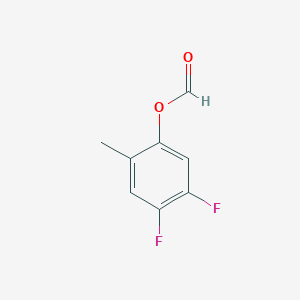


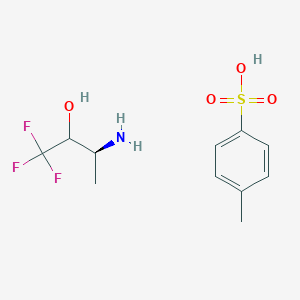

![Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6302070.png)

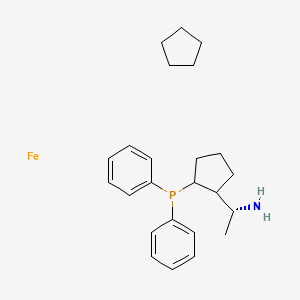


![t-Butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6302105.png)
![Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride](/img/structure/B6302113.png)
![t-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B6302114.png)